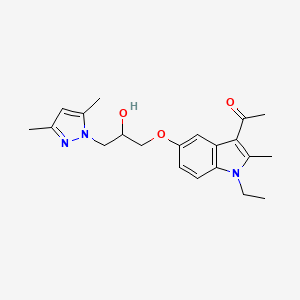![molecular formula C15H17N5O4S2 B2887269 N-(5-(N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide CAS No. 2034515-94-9](/img/structure/B2887269.png)
N-(5-(N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide is a unique compound with a complex structure It features a pyrrolo[2,3-c]pyridin ring fused to a methylated oxo group and is linked to a thiazolyl acetamide via a sulfonamide bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Formation of Pyrrolo[2,3-c]pyridin core: : The synthesis often begins with the formation of the pyrrolo[2,3-c]pyridin core. This can involve cyclization reactions starting from pyridine derivatives.
Methylation and Oxidation: : Introducing the 1-methyl-7-oxo functional groups is typically done via methylation and oxidation reactions.
Sulfonamide Formation: : The sulfonamide linkage is formed by reacting the appropriate amine with a sulfonyl chloride under basic conditions.
Thiazolyl Acetamide Coupling: : Finally, the thiazolyl group is coupled to the acetamide via nucleophilic substitution.
Industrial Production Methods: : Industrial production often scales up these reactions by optimizing catalysts and solvents to enhance yields and reduce by-products. Continuous flow reactors and advanced purification techniques are employed to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation, especially at the pyrrolo[2,3-c]pyridin ring.
Reduction: : Reduction reactions can modify the oxo groups, potentially yielding alcohols.
Substitution: : Substitution reactions can occur at various positions, especially on the thiazole ring and sulfonamide linkage.
Common Reagents and Conditions
Oxidation: : Use of reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: : Catalytic hydrogenation using palladium or nickel catalysts, or chemical reduction using sodium borohydride.
Substitution: : Nucleophiles like amines or thiols under basic conditions can induce substitution reactions.
Major Products
Oxidation can yield oxides or hydroxyl derivatives.
Reduction generally forms alcohols or amines.
Substitution often results in modified thiazole or pyrrolo[2,3-c]pyridin derivatives.
Applications De Recherche Scientifique
Chemistry
Used as an intermediate in the synthesis of more complex organic molecules.
Serves as a scaffold for the development of new materials with unique properties.
Biology
Explored for its potential as a biological probe to study enzyme functions.
Investigated for its interactions with various biological macromolecules.
Medicine
Potential therapeutic agent due to its ability to interact with specific proteins and enzymes.
Studied for its antimicrobial, antiviral, and anticancer properties.
Industry
Utilized in the development of advanced materials, such as polymers with enhanced stability.
Functions as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The compound's effects are mainly due to its ability to interact with biological targets at the molecular level. Its structure allows for:
Binding to Enzymes: : Inhibition or activation of enzyme activity.
Interacting with Proteins: : Modulation of protein functions by binding to active sites or allosteric sites.
Pathway Modulation: : Influencing biological pathways by either inhibiting or promoting specific reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-(N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiazol-2-yl)benzamide: : Similar structure but with a benzamide group instead of acetamide.
N-(5-(N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide: : Contains an ethyl group instead of a methyl group.
Uniqueness
The specific combination of the pyrrolo[2,3-c]pyridin core, sulfonamide linkage, and thiazolyl acetamide makes it unique.
Different functional groups confer distinct chemical and biological properties.
N-(5-(N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide continues to be a compound of interest across various research disciplines due to its intricate structure and versatile applications.
Propriétés
IUPAC Name |
N-[5-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethylsulfamoyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4S2/c1-10(21)18-15-16-9-12(25-15)26(23,24)17-5-8-20-7-4-11-3-6-19(2)13(11)14(20)22/h3-4,6-7,9,17H,5,8H2,1-2H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFBBKVKIULJCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)S(=O)(=O)NCCN2C=CC3=C(C2=O)N(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1H-benzimidazol-2-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2887193.png)


![5-METHYL-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2887196.png)
![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-3-methylthiophene-2-carboxamide](/img/structure/B2887198.png)
![4-methoxy-6-oxo-1-phenyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2887200.png)
![Ethyl 2-[(4-ethoxyphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2887202.png)
![(E)-(4-(styrylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2887203.png)

![2-(2H-1,3-benzodioxole-5-carbonyl)-6-(pyridin-4-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B2887205.png)

![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2887209.png)
